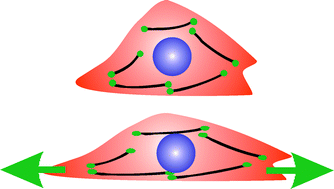Cell stretching devices as research tools: engineering and biological considerations
Lab on a Chip Pub Date: 2016-07-12 DOI: 10.1039/C6LC00607H
Abstract
Cells within the human body are subjected to continuous, cyclic mechanical strain caused by various organ functions, movement, and growth. Cells are well known to have the ability to sense and respond to mechanical stimuli. This process is referred to as mechanotransduction. A better understanding of mechanotransduction is of great interest to clinicians and scientists alike to improve clinical diagnosis and understanding of medical pathology. However, the complexity involved in in vivo biological systems creates a need for better in vitro technologies, which can closely mimic the cells' microenvironment using induced mechanical strain. This technology gap motivates the development of cell stretching devices for better understanding of the cell response to mechanical stimuli. This review focuses on the engineering and biological considerations for the development of such cell stretching devices. The paper discusses different types of stretching concepts, major design consideration and biological aspects of cell stretching and provides a perspective for future development in this research area.


Recommended Literature
- [1] Selective isomerization of epoxides using magnetically recyclable ZSM-5 zeolite catalyst
- [2] New type of complex alkali and alkaline earth metal borates with isolated (B12O24)12− anionic group†
- [3] Advanced charged membranes with highly symmetric spongy structures for vanadium flow battery application†
- [4] Meal times
- [5] Contents list
- [6] Atomic layer deposition-based tuning of the pore size in mesoporous thin films studied by in situ grazing incidence small angle X-ray scattering
- [7] Reversible DNA compaction induced by partial intercalation of 16-Ph-16 gemini surfactants: evidence of triple helix formation†
- [8] Use of achiral additives to increase the stereoselectivity in Rh(ii)-catalyzed cyclopropanations†‡
- [9] Triple-shelled CuO/CeO2 hollow nanospheres derived from metal–organic frameworks as highly efficient catalysts for CO oxidation†
- [10] Bimodally integrated anode functional layer for lower temperature solid oxide fuel cells

Journal Name:Lab on a Chip
Research Products
-
CAS no.: 1517-51-7
-
CAS no.: 1596-13-0
-
CAS no.: 124387-19-5









